molecular formula C18H22BF3N2O3 B1486896 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604036-72-7

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1486896
M. Wt: 382.2 g/mol
InChI Key: SJCRENXJXKGBPC-UHFFFAOYSA-N
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Description

A compound’s description usually includes its IUPAC name, molecular formula, and structure. It may also include details about its discovery or synthesis.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Studies
    • T. Liao et al. (2022) conducted a study on a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, as a substitute material for related compounds. The structure of this compound was confirmed using various spectroscopies and X-ray diffraction, and its molecular structure was calculated using Density Functional Theory (DFT), showing consistency with X-ray diffraction results (Liao et al., 2022).
    • Z. Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate with pyrazole heterocycle and borate functional group. The structure was confirmed by various spectroscopic methods and X-ray diffraction. The molecular structure was further analyzed using DFT, revealing insights into molecular structure characteristics and conformations (Yang et al., 2021).

Applications in Medicinal Chemistry

  • Antibacterial Activity

    • N. P. Rai et al. (2009) explored the antibacterial activity of pyrazole derivatives, which could be structurally related to the compound . Their study on novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles showed significant activity against various bacterial strains, indicating the potential of pyrazole derivatives in antibacterial applications (Rai et al., 2009).
  • Antioxidant Activity

    • G. Lavanya et al. (2014) synthesized compounds involving pyrazole and evaluated their antioxidant activity. They found that compounds with a methoxy substituent displayed greater antioxidant activity, suggesting the relevance of pyrazole derivatives in antioxidant applications (Lavanya et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or areas of study.


properties

IUPAC Name

1-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-9-23-24(11-13)10-12-6-7-15(25-5)14(8-12)18(20,21)22/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRENXJXKGBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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